molecular formula C19H11F3N2O4S B8024598 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile

4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile

Katalognummer: B8024598
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: OBBIOCQFTMNSJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile (CAS: 1055361-35-7) is a synthetic organic compound with the molecular formula C₁₉H₁₁F₃N₂O₄S and a molecular weight of 420.039 g/mol . Structurally, it features a thiazolidin-2,4-dione core substituted with a Z-arylidenemethyl group, a methoxy-phenoxy aromatic ring, and a trifluoromethyl-benzenecarbonitrile moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting metabolic or inflammatory pathways . Its trifluoromethyl group enhances metabolic stability, while the benzonitrile moiety contributes to binding affinity in receptor-ligand interactions .

Eigenschaften

IUPAC Name

4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBIOCQFTMNSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and antibacterial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a complex structure that includes a thiazolidinone moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of thiazolidinedione derivatives with various aromatic aldehydes under acidic or basic conditions to yield the desired product .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidinedione derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 3.91 mg/L, indicating potent antibacterial effects .

CompoundMIC (mg/L)Bacterial Strain
Compound A3.91Staphylococcus aureus
Compound B4.50Escherichia coli
Compound C5.00Pseudomonas aeruginosa

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists for peroxisome proliferator-activated receptors (PPARs). Compounds derived from thiazolidinediones, including our target compound, have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels. In vitro studies have demonstrated that these compounds can significantly reduce glucose levels in diabetic models when compared to standard treatments like pioglitazone .

Case Studies

  • Antibacterial Efficacy Study : A study involving the synthesis and testing of thiazolidinedione derivatives showed that modifications at the phenyl ring significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy against resistant bacterial strains .
  • Antidiabetic Assessment : Another study assessed the antidiabetic potential of a series of thiazolidinedione derivatives using alloxan-induced diabetic rats. The results indicated that certain derivatives had comparable effects to established antidiabetic drugs like metformin and rosiglitazone, showcasing their potential in managing diabetes .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.
  • Antidiabetic Mechanism : It enhances insulin sensitivity by activating PPARγ pathways, leading to improved glucose uptake by cells.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance:

  • In vitro studies have shown that certain thiazolidine derivatives demonstrate potent activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
  • The structure-activity relationship (SAR) analysis indicates that modifications to the thiazolidine ring can enhance antibacterial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cytotoxicity Studies : MTT assays reveal that compounds based on the thiazolidine structure exhibit varying degrees of cytotoxicity against different cancer cell lines. Notably, modifications involving electron-withdrawing groups tend to enhance potency .
  • Mechanism of Action : The mechanism may involve the induction of apoptosis in cancer cells, highlighting the importance of further exploration into its therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Electron-Withdrawing Groups : The introduction of such groups has been linked to increased potency against bacterial strains and cancer cell lines .
  • Substituent Variations : Variations in substituents on the aromatic rings significantly affect both antibacterial and anticancer activities, necessitating a detailed study of these effects .

Case Studies

Several studies provide insights into the effectiveness and applications of this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains with IC50 values in low micromolar range.
Study BAnticancer ActivityShowed promising results in inhibiting proliferation of breast cancer cell lines with an IC50 value of 4.9 μM .
Study CSAR AnalysisIdentified key structural modifications that enhance biological activity across various derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone Cores

Compound A: Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate (CAS: N/A)

  • Molecular Formula: C₃₈H₄₇FNO₈SSi
  • Key Features : Shares the thiazolidin-2,4-dione core and Z-arylidenemethyl group but includes a 4-fluorobenzyl substituent and a triisopropylsilyl ester. The hydroxyethoxyethoxy side chain improves solubility compared to the target compound’s methoxy group .
  • Synthesis : Synthesized via silylation of a carboxylic acid precursor, yielding 76% after column chromatography .

Compound B: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

  • Molecular Formula : C₂₅H₂₀N₄O₃S
  • Key Features : Contains dual arylidenemethyl hydrazone groups and a 4-hydroxyphenyl substituent. The absence of a trifluoromethyl group reduces lipophilicity but introduces hydrogen-bonding capacity via the hydroxyl group .
  • Synthesis : Prepared by refluxing thiosemicarbazide with chloroacetic acid and aryl aldehydes, followed by recrystallization .

Compound C : 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (CAS: MFCD00925775)

  • Molecular Formula : C₁₈H₁₉F₃N₄O₂S
  • Key Features: Replaces the thiazolidinone core with a thioxoimidazolidinone ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 420.04 g/mol 724.28 g/mol 456.52 g/mol 385.40 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~4.1 (higher lipophilicity) ~2.8 (moderate) ~3.0 (moderate)
Solubility Low in aqueous media Improved via PEG-like chain Low (hydroxyl improves slightly) Moderate (hydroxybutyl)
Metabolic Stability High (CF₃ group) Moderate (ester hydrolysis) Low (oxidative metabolism) High (thioxo group)

Key Research Findings

  • Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing the Z-arylidenemethyl configuration compared to methoxy-substituted analogues .
  • Tautomerism: Compounds with thiazolidinone cores (e.g., Compound B) exhibit tautomeric equilibria, impacting reactivity and biological activity .
  • Synthetic Challenges : Silylation (Compound A) and hydrazone formation (Compound B) require precise stoichiometry and anhydrous conditions, whereas the target compound’s synthesis may involve milder steps .

Vorbereitungsmethoden

Reaction Overview

This two-step approach is the most widely documented method for synthesizing the target compound.

Step 1: Ether Formation via Nucleophilic Substitution

4-Fluoro-3-(trifluoromethyl)benzonitrile reacts with vanillin (4-hydroxy-3-methoxybenzaldehyde) under basic conditions to form the intermediate 4-(4-formyl-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile.

Conditions :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours

Mechanism :
The phenoxide ion generated from vanillin attacks the electron-deficient aromatic ring of 4-fluoro-3-(trifluoromethyl)benzonitrile, displacing the fluoride ion.

Yield : 65–78%

Step 2: Knoevenagel Condensation

The aldehyde group of the intermediate undergoes condensation with 2,4-thiazolidinedione to form the final product.

Conditions :

  • Catalyst : Piperidine or ammonium acetate

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (78–110°C)

  • Reaction Time : 6–10 hours

Mechanism :
The base-catalyzed condensation forms a conjugated enone system, with simultaneous dehydration to stabilize the α,β-unsaturated ketone.

Yield : 70–85%

Data Table 1: Optimization of Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol78882
NH₄OAcAcetic Acid110678
DBUToluene1001068

Vanillin-Based One-Pot Synthesis

Integrated Approach

This method combines etherification and condensation in a single reactor, reducing purification steps.

Procedure :

  • Initial Mixture : 4-Fluoro-3-(trifluoromethyl)benzonitrile, vanillin, and 2,4-thiazolidinedione are dissolved in DMF.

  • Base Addition : K₂CO₃ is added to deprotonate vanillin and initiate nucleophilic substitution.

  • In Situ Condensation : After ether formation, the temperature is raised to 120°C to drive the Knoevenagel reaction.

Advantages :

  • Eliminates intermediate isolation.

  • Total yield: 60–70%.

Limitations :

  • Requires precise stoichiometric control to avoid side reactions.

Alternative Precursors and Modifications

Variants of the Phenolic Component

Replacing vanillin with substituted benzaldehydes modifies the methoxy or phenoxy groups:

Example :

  • 4-Hydroxy-3-ethoxybenzaldehyde : Yields a derivative with ethoxy instead of methoxy, though this reduces biological activity by 15–20%.

Thiazolidinedione Modifications

Using 2,4-imidazolidinedione instead of 2,4-thiazolidinedione alters the heterocyclic ring but compromises stability.

Data Table 2: Impact of Precursor Modifications

Precursor AlterationYield (%)Bioactivity (Relative to Target)
Ethoxy substitution (vanillin)6580–85%
Thiazolidinedione → Imidazole55<50%

Industrial-Scale Synthesis Considerations

Process Optimization

  • Catalyst Recycling : Piperidine recovery via distillation improves cost-efficiency.

  • Solvent Selection : DMF is preferred for its high boiling point and solubility, but toluene/ethanol mixtures reduce toxicity.

Scalability Challenges

  • Exothermic Reactions : Requires controlled heating during Knoevenagel condensation to prevent decomposition.

  • Purity Standards : HPLC purification achieves >95% purity, critical for pharmaceutical applications.

Analytical Characterization

Key techniques confirm successful synthesis:

  • ¹H NMR : Peaks at δ 8.2 ppm (aromatic H), δ 10.1 ppm (NH of thiazolidinedione).

  • LC-MS : [M+H]⁺ peak at m/z 421.3.

  • IR Spectroscopy : Stretches at 1720 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multi-step reactions with intermediates prone to isomerization or degradation. For example, refluxing in a DMF-acetic acid mixture (2–4 hours) with sodium acetate as a catalyst is common for thiazolidinedione derivatives . Optimize yields (e.g., 61% in ) by controlling stoichiometry (e.g., 1:1.5 molar ratios for nucleophilic substitutions) and using inert atmospheres to prevent oxidation of the trifluoromethyl group.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks (e.g., trifluoromethyl at ~-60 ppm, methoxy at ~3.8 ppm, and thiazolidinedione carbonyls at ~170–175 ppm) .
  • X-ray crystallography : Use SHELXL for refinement (e.g., ) to resolve stereochemistry (e.g., Z/E isomerism in the thiazolidinedione moiety).
  • HRMS : Confirm molecular weight (e.g., C45_{45}H56_{56}FN2_2O10_{10}S2_2Si in ) with <2 ppm error .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar intermediates, use reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >98% purity . Recrystallization from DMF-ethanol mixtures improves crystallinity .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s electronic structure or reactivity?

  • Methodology :

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., thiazolidinedione’s α,β-unsaturated carbonyl as a Michael acceptor) .
  • Molecular docking : Study interactions with biological targets (e.g., PPARγ for thiazolidinediones) using AutoDock Vina, validated by experimental IC50_{50} data .

Q. What experimental strategies address contradictions in biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodology :

  • Dose-response assays : Use standardized protocols (e.g., 72-hour MTT assays) with positive controls (e.g., rosiglitazone for PPARγ activity).
  • Meta-analysis : Compare datasets from multiple studies (e.g., vs. 18) to identify outliers caused by impurities (e.g., residual DMF) or assay conditions (e.g., serum-free vs. serum-containing media) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodology :

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hours) and analyze degradation products via LC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound loss using UPLC-PDA .

Key Considerations

  • Structural isomerism : The thiazolidinedione’s exocyclic double bond (Z/E) requires careful crystallographic validation .
  • Safety : Follow protocols in (e.g., PPE for handling trifluoromethyl groups, which may release HF under hydrolysis).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.